O,O'-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) O,O'-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime)
Brand Name: Vulcanchem
CAS No.: 156145-66-3
VCID: VC21137754
InChI: InChI=1S/C15H30N2O2Si/c1-9-20(8,18-16-14(6)10-12(2)3)19-17-15(7)11-13(4)5/h9,12-13H,1,10-11H2,2-8H3
SMILES: CC(C)CC(=NO[Si](C)(C=C)ON=C(C)CC(C)C)C
Molecular Formula: C15H30N2O2Si
Molecular Weight: 298.50 g/mol

O,O'-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime)

CAS No.: 156145-66-3

Cat. No.: VC21137754

Molecular Formula: C15H30N2O2Si

Molecular Weight: 298.50 g/mol

* For research use only. Not for human or veterinary use.

O,O'-(Ethenylmethylsilylene)di((4-methylpentan-2-one)oxime) - 156145-66-3

Specification

CAS No. 156145-66-3
Molecular Formula C15H30N2O2Si
Molecular Weight 298.50 g/mol
IUPAC Name N-[ethenyl-methyl-(4-methylpentan-2-ylideneamino)oxysilyl]oxy-4-methylpentan-2-imine
Standard InChI InChI=1S/C15H30N2O2Si/c1-9-20(8,18-16-14(6)10-12(2)3)19-17-15(7)11-13(4)5/h9,12-13H,1,10-11H2,2-8H3
Standard InChI Key NKUNTGYMXDVLMJ-UHFFFAOYSA-N
Isomeric SMILES CC(C/C(=N\O[Si](O/N=C(\CC(C)C)/C)(C=C)C)/C)C
SMILES CC(C)CC(=NO[Si](C)(C=C)ON=C(C)CC(C)C)C
Canonical SMILES CC(C)CC(=NO[Si](C)(C=C)ON=C(C)CC(C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator